2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-9(17-15-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXSTTJKDVTBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination of the benzene ring using reagents such as Selectfluor.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and the difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Major Products Formed
Electrophilic Substitution: Products may include nitro or halogenated derivatives of the compound.
Nucleophilic Substitution: Products may include substituted thiazole derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death.
Comparison with Similar Compounds
Core Benzamide Modifications
The target compound’s 2,6-difluoro substitution distinguishes it from analogs with alternative substituents (e.g., nitro, cyano, or chloro groups). For example:
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () shares the 2,6-difluorobenzamide motif but incorporates a thiadiazole ring with a dichlorophenyl group.
- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 15) replaces fluorine with a thienylmethylthio group, introducing sulfur-based hydrophobicity and π-stacking capability from the thiophene ring .
Heterocyclic Moieties
The 3-methyl-1,2-thiazole in the target compound contrasts with other heterocycles in analogs:
- Thiophene: N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (, Compound 55) employs a thiophene ring, offering greater aromaticity and planarity, which may improve π-π interactions but reduce solubility .
Substituent Effects on Physicochemical Properties
Structural Geometry and Stability
- The thiadiazole-containing compound in exhibits a dihedral angle of 83.7° between the benzamide and heterocycle, indicating a non-planar conformation that may reduce crystallization-driven aggregation .
- The target compound’s thiazole-methyl group likely induces a similar non-planar geometry, balancing solubility and stability.
Q & A
Q. What approaches elucidate the mechanism of action (MoA)?
Q. How to analyze metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
